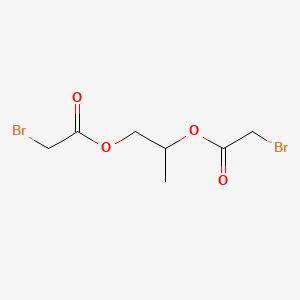
1,2-Bis-(bromoacetoxy)-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-(bromoacetoxy)-propane is an organic compound with the molecular formula C7H12Br2O4. It is a derivative of propane, where two bromoacetoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis-(bromoacetoxy)-propane can be synthesized through the esterification of 1,2-dihydroxypropane (propylene glycol) with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or other strong acids.
The reaction can be represented as follows:
CH3CH(OH)CH2OH+2BrCH2COOH→CH3CH(OCOCH2Br)CH2OCOCH2Br+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis-(bromoacetoxy)-propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoacetoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a base or acid catalyst, leading to the formation of 1,2-dihydroxypropane and bromoacetic acid.
Reduction: The compound can be reduced to form 1,2-dihydroxypropane and bromoacetaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 1,2-Dihydroxypropane and bromoacetic acid.
Reduction: 1,2-Dihydroxypropane and bromoacetaldehyde.
Scientific Research Applications
1,2-Bis-(bromoacetoxy)-propane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives, coatings, and resins due to its reactivity and ability to form stable bonds.
Mechanism of Action
The mechanism of action of 1,2-Bis-(bromoacetoxy)-propane involves its reactivity towards nucleophiles. The bromoacetoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis-(bromoacetoxy)-ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis-(bromoacetoxy)-propane: Similar structure but with bromoacetoxy groups on the first and third carbon atoms.
1,2-Dibromoethane: Contains two bromine atoms on an ethane backbone without the acetoxy groups.
Uniqueness
1,2-Bis-(bromoacetoxy)-propane is unique due to its specific arrangement of bromoacetoxy groups on a propane backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry, pharmaceuticals, and industrial processes.
Properties
CAS No. |
37102-72-0 |
|---|---|
Molecular Formula |
C7H10Br2O4 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2-(2-bromoacetyl)oxypropyl 2-bromoacetate |
InChI |
InChI=1S/C7H10Br2O4/c1-5(13-7(11)3-9)4-12-6(10)2-8/h5H,2-4H2,1H3 |
InChI Key |
RGDPNMOZYADFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CBr)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


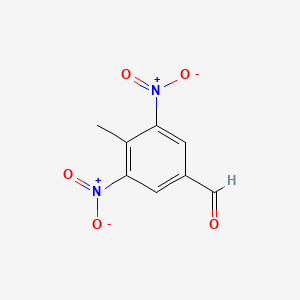

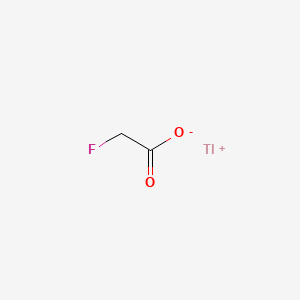


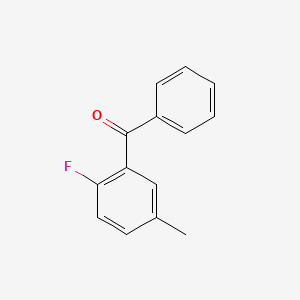
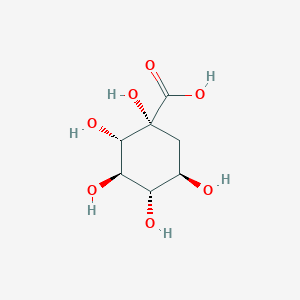
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
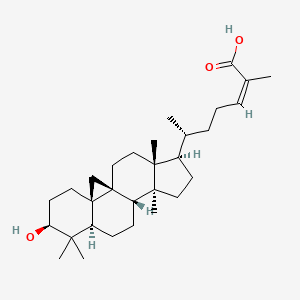
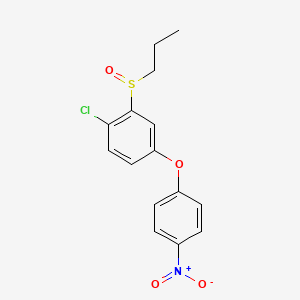
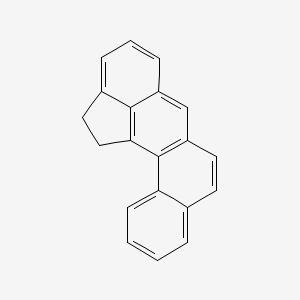
![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)
